1-(2-Bromoethyl)cyclopropan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)cyclopropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-4-3-5(7)1-2-5/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROSMYXVSSCLGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465361 | |
| Record name | Cyclopropanol, 1-(2-bromoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128312-82-3 | |
| Record name | Cyclopropanol, 1-(2-bromoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethyl)cyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies for the Preparation of 1 2 Bromoethyl Cyclopropan 1 Ol and Analogues
Direct Synthesis of Cyclopropanols with Bromoethyl Moieties
These methods are characterized by the formation of the bromoethyl group as a key step in the synthetic sequence, often involving the ring-opening of a cyclopropanol (B106826) precursor.
A notable and sustainable method for synthesizing 2-bromoethyl ketones, which are valuable analogues of 1-(2-bromoethyl)cyclopropan-1-ol, involves an electrochemical ring-opening of cyclopropanols. organic-chemistry.orgthieme-connect.com This protocol offers a regioselective transformation under mild conditions, utilizing an undivided electrochemical cell with graphite (B72142) electrodes. organic-chemistry.orgthieme-connect.com The process generates the necessary brominating agent in situ from magnesium or zinc halides, thus avoiding the use of hazardous chemical oxidants. organic-chemistry.orgthieme-connect.com
The reaction proceeds via an electrophilic pathway, where electrochemically generated bromine acts as the key halogenating agent. organic-chemistry.org A key advantage of this method is the preservation of the stereochemistry at the α-carbon, as the reaction occurs without epimerization. organic-chemistry.orgthieme-connect.comdocumentsdelivered.com The typical procedure involves the electrolysis of a cyclopropanol solution in aqueous acetonitrile (B52724) with magnesium bromide (MgBr₂) at a constant current. thieme-connect.comthieme-connect.com This electrochemical approach is compatible with a wide array of 1-monosubstituted and 1,2-disubstituted cyclopropanols and tolerates various functional groups, including silyl (B83357) and benzoyl protecting groups. organic-chemistry.org
The resulting 2-bromoethyl ketones are versatile intermediates that can undergo further transformations, such as copper- and nickel-catalyzed cross-coupling reactions to achieve alkylation, alkenylation, and arylation. organic-chemistry.orgdocumentsdelivered.com
Table 1: Electrochemical Synthesis of 2-Bromoethyl Ketones from Cyclopropanols
| Starting Cyclopropanol | Reagent | Conditions | Product | Yield | Reference |
| 1-Phenylcyclopropan-1-ol | MgBr₂ | MeCN/H₂O, Graphite electrodes, 3.6 mA/cm² | 1-Phenyl-3-bromopropan-1-one | High | organic-chemistry.orgthieme-connect.com |
| 1-Butylcyclopropan-1-ol | MgBr₂ | MeCN/H₂O, Graphite electrodes, 3.6 mA/cm² | 1-Bromoheptan-3-one | High | organic-chemistry.orgthieme-connect.com |
| 1,2-Diphenylcyclopropan-1-ol | MgBr₂ | MeCN/H₂O, Graphite electrodes, 3.6 mA/cm² | 3-Bromo-1,2-diphenylpropan-1-one | High | organic-chemistry.orgthieme-connect.com |
Beyond electrochemical methods, chemical approaches are widely used to introduce brominated alkyl chains onto a cyclopropane (B1198618) ring. A common strategy is the electrophilic ring-opening of hydroxycyclopropanes using brominating agents like molecular bromine (Br₂), N-bromosuccinimide (NBS), or bromonium tert-butoxide. thieme-connect.com This reaction proceeds with regioselectivity, leading to branched bromo ketones while retaining the configuration at the C2 position. thieme-connect.com In some cases, the ring-opening of a cyclopropane ester with bromine has been observed. nih.gov
Another relevant method involves the conversion of cyclopropylmethanols to (bromomethyl)cyclopropanes. One such procedure uses a triarylphosphite in a polar aprotic solvent like dimethylformamide (DMF), to which a bromine compound is added at low temperatures, followed by the addition of cyclopropylmethanol (B32771) to yield (bromomethyl)cyclopropane. google.com While this produces a bromomethyl rather than a bromoethyl group, it demonstrates a viable pathway for the functionalization of cyclopropane alcohols to their corresponding brominated alkyl derivatives. google.com Additionally, various bromomethyl cyclopropane structures can be synthesized from α-bromoketones or aldehydes reacting with compounds like ethyl cyanoacetate (B8463686) in the presence of a base. researchgate.net
General Approaches to the Cyclopropanol Core Formation
The synthesis of the fundamental cyclopropanol ring system is a critical aspect of accessing the target compound and its analogues. Several powerful reactions have been developed for this purpose.
The Kulinkovich reaction is a cornerstone of cyclopropanol synthesis. rsc.org In its classic form, first reported in 1989, the reaction involves treating a carboxylic ester with a Grignard reagent that has a β-hydrogen, such as ethylmagnesium bromide, in the presence of a stoichiometric amount of a titanium(IV) alkoxide like titanium(IV) isopropoxide (Ti(OiPr)₄). wikipedia.orgorganic-chemistry.org
The generally accepted mechanism begins with the formation of a dialkyldiisopropoxytitanium complex, which then eliminates an alkane molecule to form a key titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.orgnrochemistry.com This titanacyclopropane acts as a 1,2-dicarbanion equivalent, reacting with the ester in a twofold alkylation process to ultimately yield the cyclopropanol after hydrolysis. organic-chemistry.orgyoutube.com
A significant advancement was the development of titanium(IV)-catalyzed versions of the reaction, which require only a catalytic amount (e.g., 5-10 mol%) of the titanium species, such as ClTi(OiPr)₃ or Ti(OiPr)₄. wikipedia.orgthieme-connect.com This catalytic process enhances the efficiency and applicability of the reaction. thieme-connect.comthieme-connect.com The reaction is versatile, tolerating various functional groups like ethers and amides, and can be applied to lactones and protected hydroxy esters to form cyclopropyl (B3062369) diols. wikipedia.orgorganic-chemistry.org
Table 2: Examples of the Kulinkovich Reaction for Cyclopropanol Synthesis
| Ester Substrate | Grignard Reagent | Titanium Catalyst | Product | Yield | Reference |
| Methyl hexanoate | EtMgBr | Ti(OiPr)₄ (catalytic) | 1-Pentylcyclopropan-1-ol | 94% | thieme-connect.com |
| Methyl decanoate | EtMgBr | Ti(OiPr)₄ (catalytic) | 1-Nonylcyclopropan-1-ol | 94% | thieme-connect.com |
| Methyl butyrate | EtMgBr | Ti(OiPr)₄ (catalytic) | 1-Propylcyclopropan-1-ol | 91% | thieme-connect.com |
| γ-Butyrolactone | EtMgBr | Ti(OiPr)₄ | 1-(2-Hydroxyethyl)cyclopropan-1-ol | Good | organic-chemistry.orgacsgcipr.org |
Variants of this reaction, such as the Kulinkovich-Szymoniak reaction, can be used to synthesize cyclopropylamines from nitriles. organic-chemistry.org
The cyclopropanation of enol derivatives is a widely used and powerful strategy for constructing the cyclopropanol skeleton. acs.org Specifically, the reaction of silyl enol ethers with carbene or carbenoid reagents, such as in the Simmons-Smith reaction, provides access to O-silylated cyclopropanols. acs.orgthieme-connect.comresearchgate.net These intermediates can then be readily hydrolyzed to afford the free cyclopropanols.
Modern methods have also been developed for the synthesis of cyclopropanes from carboxylic acid derivatives. A photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade allows for the synthesis of functionalized cyclopropanes from aliphatic carboxylic acids and chloroalkyl alkenes. nih.govbris.ac.uk This method is valued for its mild conditions, use of an organic photocatalyst, and broad functional group tolerance. nih.govbris.ac.uk Another approach involves a one-pot synthesis of cyclopropanols from carboxylic acid derivatives using a samarium-diiodomethane (Sm/CH₂I₂) reagent. acs.org
Cyclopropane rings can be formed through intramolecular cyclization reactions. acs.org A prominent example is the Michael-initiated ring closure (MIRC), where a Michael addition is followed by an intramolecular nucleophilic substitution to forge the three-membered ring. rsc.orgrsc.org This cascade process is a versatile method for creating highly substituted cyclopropanes. rsc.org Another pathway is the direct intramolecular substitution, where a molecule containing both a nucleophile (like an alkoxide) and a suitable leaving group cyclizes. youtube.com The probability of ring closure is influenced by the chain length between the reacting groups, with smaller rings often forming more readily despite their inherent strain. youtube.com
Ring contraction methodologies offer an alternative route, wherein a larger, more stable ring rearranges to form a smaller, strained carbocycle like cyclopropane. rsc.orgetsu.edu These reactions, such as the Favorskii rearrangement of α-halo cycloalkanones or the Wolff rearrangement of α-diazoketones, proceed through reorganization of the molecular framework to decrease the ring size. scribd.com Oxidative ring contraction of substrates like cyclobutene (B1205218) derivatives using an oxidant such as m-CPBA can also yield cyclopropyl ketones. organic-chemistry.org
Stereoselective Addition of Organometallic Reagents to Functionalized Cyclopropanols
The addition of organometallic reagents to ketones is a fundamental method for creating tertiary alcohols. chemrxiv.org However, the instability of cyclopropanones has historically limited this approach for synthesizing tertiary cyclopropanols. Modern methodologies overcome this by using stable cyclopropanone (B1606653) surrogates. One such strategy involves the use of 1-phenylsulfonylcyclopropanols as precursors that generate cyclopropanones in situ. The subsequent addition of various organometallic nucleophiles proceeds under mild conditions to afford 1-substituted cyclopropanols in high yields. chemrxiv.org When enantioenriched 1-phenylsulfonylcyclopropanols are used, the addition can occur with high diastereoselectivity, yielding optically active tertiary cyclopropanols. chemrxiv.org
Another powerful technique involves the stereoselective functionalization of gem-dibromocyclopropanes. For instance, treating 2,2-dibromo-1-methyl-cyclopropanecarbonitrile with isopropylmagnesium chloride (i-PrMgCl) generates a stable cis-cyclopropylmagnesium carbenoid. acs.org This organometallic intermediate reacts with a variety of electrophiles, including aldehydes, with high retention of its configuration. The addition to aldehydes results in the formation of cis-configured benzylic alcohols, demonstrating excellent control over the stereochemistry of the newly formed carbinol center. acs.org
| Precursor | Organometallic Reagent/Conditions | Electrophile | Product Type | Key Finding | Reference |
|---|---|---|---|---|---|
| 1-Phenylsulfonylcyclopropanols | Grignard Reagents (RMgX), Organolithiums (RLi) | In situ generated cyclopropanone | Tertiary Cyclopropanols | Provides a general and high-yielding route to tertiary cyclopropanols. chemrxiv.org | chemrxiv.org |
| Enantioenriched 1-Phenylsulfonylcyclopropanols | sp, sp2, or sp3-hybridized organometallic C-nucleophiles | In situ generated cyclopropanone | Optically Active Tertiary Cyclopropanols | Achieves highly diastereoselective additions, leading to optically active products. chemrxiv.org | chemrxiv.org |
| 2,2-dibromo-1-methyl-cyclopropanecarbonitrile | i-PrMgCl in Et₂O/CH₂Cl₂ | Various substituted benzaldehydes | cis-Configured Benzylic Alcohols | Reaction proceeds with high retention of configuration via a cis-magnesium-carbenoid. acs.org | acs.org |
Michael Initiated Ring Closure (MIRC) Reactions for Cyclopropane Formation
The Michael Initiated Ring Closure (MIRC) reaction is a versatile and powerful cascade process for synthesizing cyclopropane derivatives, often with high stereoselectivity. rsc.org The reaction mechanism involves a tandem sequence: first, a nucleophilic Michael-type conjugate addition of a carbanion (the Michael donor) to an electron-deficient alkene (the Michael acceptor), followed by an intramolecular cyclization via nucleophilic substitution, which forms the three-membered ring. rsc.orgnih.gov
This strategy has been successfully applied to generate a wide variety of substituted cyclopropanes. nih.gov For example, the reaction between 2-arylacetonitriles and α-bromoennitriles under basic conditions efficiently produces dinitrile-substituted cyclopropanes. nih.gov The key to the MIRC reaction's success is the ability to form complex chiral cyclopropanes, often under mild, metal-free conditions. rsc.org The stereochemical outcome can be controlled by using chiral substrates, chiral nucleophiles, or, more recently, organocatalysts. rsc.orgresearchgate.net Chiral organocatalysts, such as those derived from cinchona alkaloids, can interact with the reactants through hydrogen bonding or Lewis acid/base interactions to direct the formation of highly enantioenriched cyclopropane products. rsc.org
| Michael Donor Type | Michael Acceptor Type | Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Enolates (e.g., from malonates) | α,β-Unsaturated esters, ketones | Base (e.g., alkoxides, LDA) | Functionalized Cyclopropanes | Classic and widely used MIRC transformation. youtube.com | youtube.com |
| 2-Arylacetonitriles | α-Bromoennitriles | Base-promoted (e.g., K₂CO₃) | Dinitrile-substituted Cyclopropanes | Efficient, transition-metal-free synthesis with good functional group tolerance. nih.gov | nih.gov |
| Various Nucleophiles | Chiral Michael Acceptors | Organocatalysts (e.g., Cinchona alkaloids) | Enantioenriched Chiral Cyclopropanes | Enables asymmetric synthesis with high enantioselectivity. rsc.org | rsc.org |
Indirect Methods for Introducing the Bromoethyl Functionality to Cyclopropyl Systems
Indirect methods involve the synthesis of a cyclopropane core followed by the elaboration of a side chain to introduce the 2-bromoethyl group.
Conversion from Bromomethyl Cyclopropane Precursors
A common strategy in organic synthesis is the homologation of a side chain. To convert a bromomethyl cyclopropane precursor into the target this compound, a two-step sequence can be envisioned. This indirect approach would begin with a suitable cyclopropane precursor containing a functional group that can be converted into the tertiary alcohol, such as a cyclopropyl methyl ketone.
The first conceptual stage involves a carbon-carbon bond formation to extend the methyl group to an ethyl group. This can be achieved through various standard organic transformations. For example, the cyclopropyl methyl ketone could be subjected to a Wittig reaction to install a vinyl group. Subsequent hydrobromination of the resulting alkene would yield the desired bromoethyl side chain attached to the cyclopropane ring. The final step would be the conversion of the ketone into the tertiary alcohol, which would have been carried out prior to the side-chain manipulation. A more direct homologation might involve converting the bromomethyl group into a Grignard reagent, followed by reaction with ethylene (B1197577) oxide to form a 2-cyclopropylethanol (B145733) derivative. The resulting primary alcohol could then be selectively brominated using standard reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).
Derivatization from Alpha-Bromomethyl Cycloalkanones via Intramolecular Barbier Reaction
The intramolecular Barbier reaction is a powerful tool for constructing cyclic structures, particularly carbocycles. researchgate.netnih.gov This reaction involves the metal-mediated coupling of a halide and a carbonyl group within the same molecule. nih.gov While typically used to form five- and six-membered rings, it can also be adapted to synthesize cyclopropanols from appropriate acyclic precursors. researchgate.net
To synthesize this compound via this method, a suitable γ-haloketone precursor is required. Specifically, a molecule like 1,5-dibromo-3-pentanone would serve as an ideal starting material. In the presence of a metal such as zinc or indium, one of the bromo-carbon centers would form an organometallic intermediate. This intermediate would then undergo a subsequent intramolecular nucleophilic addition to the ketone carbonyl group. This ring-closing step forms the strained cyclopropane ring and the tertiary alcohol simultaneously, yielding the target this compound directly. The efficiency and stereoselectivity of such reactions can be influenced by the choice of metal and reaction conditions. rsc.org
| Starting Material Type | Metal Promoter | Solvent/Conditions | Product Ring Size | Key Feature | Reference |
|---|---|---|---|---|---|
| Aldehyde with allylic halide | Zinc (Zn) or Indium (In) | Aqueous media | 5-membered (Cyclopentanol) | Demonstrates the feasibility of intramolecular cyclization in aqueous media. researchgate.net | researchgate.net |
| Aldehyde with propargylic halide | Zinc (Zn) or Indium (In) | Aqueous media | 5-membered (Cyclopentanol) | Yields unsaturated cyclic alcohols. researchgate.net | researchgate.net |
| γ-Haloketone (e.g., 1,5-dibromo-3-pentanone) | Zinc (Zn) or Indium (In) | Anhydrous THF | 3-membered (Cyclopropanol) | Proposed route for direct synthesis of functionalized cyclopropanols. | - |
Reactivity and Mechanistic Pathways of 1 2 Bromoethyl Cyclopropan 1 Ol
Ring-Opening Transformations of Cyclopropanols
The ring-opening of cyclopropanols is a well-established strategy in organic synthesis, providing access to a variety of functionalized acyclic compounds. These transformations can be initiated by electrophiles, single-electron oxidants, or through acid- or base-mediated pathways. nih.govstackexchange.com For 1-(2-bromoethyl)cyclopropan-1-ol, these reactions are expected to proceed in a manner consistent with other tertiary cyclopropanols, offering pathways to linear ketone derivatives.
The cleavage of carbon-carbon bonds in cyclopropanols is a key feature of their reactivity, driven by the release of ring strain. nih.gov This process can occur through several mechanistic pathways, including heterolytic and homolytic fission of the C-C bonds adjacent to the hydroxyl-bearing carbon. stackexchange.com In the case of this compound, treatment with certain reagents can lead to the selective cleavage of the internal C1-C2 or C1-C3 bond of the cyclopropane (B1198618) ring. The regioselectivity of this cleavage is often influenced by the substituents on the ring and the reaction conditions. For instance, palladium-mediated ring opening of substituted cyclopropanols typically occurs at the less substituted C-C bond. nih.gov
The general modes of C-C bond cleavage in cyclopropanols can be categorized as follows:
Homoenolate Chemistry: In the presence of a base, the hydroxyl proton can be removed to form a cyclopropoxide. This intermediate can then undergo ring opening to form a homoenolate equivalent, which can react with various electrophiles.
β-Keto Radical Chemistry: Single-electron oxidation of the cyclopropanol (B106826) can lead to the formation of a β-keto radical after ring opening.
Acid-Catalyzed Ring Opening: Protic or Lewis acids can promote the opening of the cyclopropane ring to generate a carbocationic intermediate, which is then trapped by a nucleophile.
A summary of these primary reactivity modes is presented in the table below.
| Reactivity Mode | Intermediate | Subsequent Reaction |
| Homoenolate Chemistry | Cyclopropoxide/Homoenolate | Reaction with electrophiles |
| β-Keto Radical Chemistry | β-Keto radical | Radical cyclizations, additions |
| Acid-Catalyzed Ring Opening | Carbocation | Nucleophilic trapping |
This table summarizes the general reactivity modes for cyclopropanols.
Acid-Catalyzed Ring-Opening: The presence of an acid catalyst can facilitate the ring-opening of this compound. Protonation of the hydroxyl group converts it into a good leaving group (water), initiating the cleavage of a C-C bond to form a more stable carbocationic intermediate. stackexchange.comlibretexts.org This intermediate is then susceptible to attack by a nucleophile. In the context of this compound, treatment with a strong acid like sulfuric acid could lead to the formation of an allylic bromide or other rearranged products. The regioselectivity of the nucleophilic attack is generally directed to the more substituted carbon atom in asymmetric epoxides, a principle that can be extended to the analogous cyclopropanol ring-opening. libretexts.org
Base-Mediated Ring-Opening: While less common than acid-catalyzed pathways for simple cyclopropanols, base-mediated ring-opening can occur, particularly in donor-acceptor cyclopropanes. rsc.orgnih.gov For this compound, a strong base could deprotonate the hydroxyl group to form a cyclopropoxide. This intermediate could then potentially undergo rearrangement, although this pathway is generally less favored than in systems with activating groups. The acidity of the hydroxyl group in cyclopropanols is enhanced compared to unstrained alcohols due to the ring strain, with a pKa in the range of 12-14.
The table below outlines the expected outcomes of acid- and base-catalyzed ring-opening for a generic cyclopropanol.
| Condition | Key Intermediate | Typical Product |
| Acidic | Carbocation | Functionalized ketone |
| Basic | Cyclopropoxide | Rearranged alcohol or ketone |
This table illustrates the general outcomes for acid- and base-catalyzed ring-opening of cyclopropanols.
Tertiary cyclopropanols, such as this compound, can undergo oxidative fragmentation when treated with certain oxidizing agents like phenyliodine(III) dicarboxylates. libretexts.org This reaction proceeds through the formation of a β-functionalized ketone intermediate, which then undergoes a Grob-type fragmentation. libretexts.org This cascade results in the cleavage of both carbon-carbon bonds adjacent to the hydroxyl-bearing carbon, leading to the formation of a carboxylic acid or its derivative and an alkene. libretexts.org The efficiency of this fragmentation can be high, affording products in excellent yields. libretexts.org
Radical-Mediated Processes
The generation of radical species from cyclopropanols provides a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. These processes are typically initiated by single-electron oxidation of the cyclopropanol.
Single-electron oxidation of cyclopropanols, including presumably this compound, is a facile method for generating β-ketoalkyl radicals. nih.gov Oxidants such as manganese(III) salts, ceric ammonium (B1175870) nitrate (B79036) (CAN), or silver(I) salts can be employed for this purpose. nih.govresearchgate.net The process begins with the oxidation of the cyclopropanol to an alkoxy radical, which rapidly undergoes homolytic cleavage of one of the internal C-C bonds to form the more stable β-ketoalkyl radical. nih.govstackexchange.com These highly reactive intermediates can participate in a variety of subsequent reactions, including intermolecular additions to unsaturated systems and intramolecular cyclizations. nih.gov
Copper(II) salts have been shown to promote the oxidative ring-opening of cyclopropanols, proceeding through radical intermediates. nih.govuni.lu The regioselectivity of these reactions can be influenced by the structure of the cyclopropanol and the counter-anion of the copper(II) salt. nih.govuni.lu The proposed mechanism involves an initial single-electron transfer from the cyclopropanol to the copper(II) salt to generate a radical cation, which then rearranges to a β-keto radical. This radical intermediate can then be trapped by copper ions or undergo further reactions. nih.govuni.lu While specific studies on this compound in this context are not prevalent, it is expected to follow a similar reaction pathway to other tertiary cyclopropanols. The use of copper catalysts is advantageous due to their low cost and toxicity. nih.gov
The table below summarizes the key aspects of radical-mediated processes involving cyclopropanols.
| Process | Initiator/Promoter | Key Intermediate |
| β-Ketoalkyl Radical Generation | Mn(III), CAN, Ag(I) | β-Ketoalkyl radical |
| Copper-Promoted Ring-Opening | Cu(II) salts | Radical cation / β-Keto radical |
This table highlights the general features of radical-mediated reactions of cyclopropanols.
Nucleophilic Substitution and Elimination Reactions Involving the Bromoethyl Group
The bromoethyl group in this compound is a key site for reactivity, participating in both nucleophilic substitution and elimination reactions.
The proximity of the hydroxyl group to the bromoethyl side chain in this compound allows for the possibility of intramolecular cyclization. The hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion. This process would lead to the formation of a new heterocyclic ring system.
The success of such an intramolecular cyclization is often influenced by the ring size of the resulting product. In this case, a 5-exo-tet cyclization would lead to a five-membered ring, a process that is generally kinetically favored according to Baldwin's rules. The bromination of certain alkaloids containing both a hydroxyl group and a double bond has been shown to result in intramolecular cyclization, forming new cyclic structures. nih.gov
Under appropriate conditions, typically with a weak nucleophile and a polar protic solvent, the bromoethyl group can undergo a unimolecular nucleophilic substitution (SN1) reaction. masterorganicchemistry.comyoutube.com The rate-determining step in an SN1 reaction is the unimolecular dissociation of the leaving group (bromide) to form a carbocation intermediate. libretexts.org The stability of the resulting carbocation is a crucial factor in determining the feasibility of this pathway.
A primary carbocation would be formed initially from this compound, which is generally unstable. However, the presence of the adjacent cyclopropyl (B3062369) ring and the hydroxyl group could influence its stability. Carbocation intermediates are known to undergo rearrangements to form more stable carbocations. nih.gov In this system, rearrangements could potentially involve the expansion or fragmentation of the cyclopropane ring.
The table below summarizes the key aspects of SN1 reactions.
| Feature | Description |
| Mechanism | Two-step process involving the formation of a carbocation intermediate. youtube.com |
| Rate Law | Unimolecular, rate = k[Substrate]. The rate is independent of the nucleophile concentration. masterorganicchemistry.com |
| Substrate | Favored for tertiary > secondary >> primary alkyl halides due to carbocation stability. masterorganicchemistry.com |
| Stereochemistry | Leads to a mixture of retention and inversion of configuration (racemization). masterorganicchemistry.com |
| Rearrangements | Carbocation intermediates can undergo rearrangements to form more stable carbocations. nih.gov |
This table provides a general overview of SN1 reactions.
The synthesis of cyclopropenes can be achieved through the 1,2-elimination of hydrogen halides from cyclopropyl halide precursors. researchgate.netwiley-vch.de This reaction is typically carried out in the presence of a strong base. While this compound itself is not a direct precursor for a simple cyclopropene (B1174273) via this method, the chemistry of elimination from a cyclopropane ring is relevant to its potential reactivity.
A protocol for the synthesis of 3,3-disubstituted cyclopropenes from corresponding bromocyclopropanes has been developed using a base-assisted 1,2-elimination. researchgate.net The use of a crown ether in ethereal solvents has been shown to improve yields compared to the classical procedure using dimethyl sulfoxide. researchgate.net
The table below outlines a typical procedure for the synthesis of cyclopropenes via elimination.
| Reactant | Reagents | Product |
| Bromocyclopropane | Strong Base (e.g., t-BuOK) | Cyclopropene |
This table illustrates the general transformation for cyclopropene synthesis via elimination.
Transition Metal-Catalyzed Reactions
Transition metal catalysis offers a broad range of transformations for molecules containing functional groups like carbon-halogen bonds and hydroxyl groups. While specific transition metal-catalyzed reactions involving this compound are not extensively documented in the provided search results, the functional groups present suggest potential for various catalytic cycles. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, could potentially be employed to form new carbon-carbon bonds at the bromoethyl side chain. The hydroxyl group could also direct certain transition metal-catalyzed C-H activation reactions.
Overview of Metal-Catalyzed Transformations of Cyclopropanols (e.g., Zinc, Copper, Group 9 and 10 Metals, Ruthenium)
Unprotected cyclopropanols have become valuable precursors for generating homoenolates, which are useful organometallic intermediates for the synthesis of β-functionalized carbonyl compounds. oup.comntu.edu.sg The ring-opening of cyclopropanols is often catalyzed by a variety of transition metals, leading to diverse reaction pathways. oup.comresearchgate.net
Zinc: Zinc-catalyzed reactions of cyclopropanols can proceed with retention of the cyclopropane ring. For instance, a zinc aminoalkoxide catalyst can promote the β-allylation of cyclopropanols with Morita–Baylis–Hillman (MBH) carbonates. acs.org This transformation is believed to occur through a ring-opening/α-allylation/ring-closure mechanism, involving an enolized homoenolate as a key intermediate species. acs.org In other reactions, zinc halides have been shown to catalyze the cross-coupling of α-chloroketones with organotin enolates to produce γ-diketones, highlighting zinc's role as a Lewis acid to facilitate the reaction. nih.gov
Copper: Copper catalysts are also employed in the transformation of cyclopropanols. oup.com For example, copper halides exhibit high catalytic activity in the coupling of tin enolates with organic halides to yield γ,δ-unsaturated ketones. nih.gov
Group 9 and 10 Metals:
Rhodium (Group 9): Rhodium catalysts are effective in mediating cascade reactions involving C-H activation and C-C bond cleavage of cyclopropanols. rsc.orgresearchgate.net For example, Rh(III) can catalyze the reaction of carboxylic acids with cyclopropanols to synthesize 3-substituted phthalides. rsc.org Rhodium has also been used in the C2-alkylation of indoles using cyclopropanols as the alkylating agent. researchgate.net
Palladium (Group 10): Palladium is a widely used catalyst for various transformations of cyclopropanes and their derivatives. oup.comscience.gov It can catalyze enantioselective C-H activation and is involved in numerous cross-coupling reactions. nih.govnih.govacs.org The specific reactions involving palladium are discussed in more detail in the following section.
Nickel (Group 10): Nickel catalysts, often using bidentate diphosphine ligands, are highly effective for cross-coupling reactions, such as the reaction of Grignard reagents with vinyl and aryl halides. acs.org
Ruthenium: Ruthenium complexes have demonstrated cytotoxicity against cancer cell lines, indicating their potential in catalytic applications, although they were found to be largely inactive in certain specific anti-cancer studies compared to rhodium and iridium complexes. science.gov
The table below summarizes the role of various metals in catalyzing transformations of cyclopropanols and related compounds.
| Metal Catalyst | Transformation Type | Example Reaction | Ref |
| Zinc | β-Functionalization (Ring Retention) | β-allylation of cyclopropanols with MBH carbonates. | acs.org |
| Copper | Cross-Coupling | Coupling of tin enolates with organic halides. | nih.gov |
| Rhodium | C-H Activation / C-C Cleavage | Synthesis of 3-substituted phthalides from carboxylic acids and cyclopropanols. | rsc.org |
| Palladium | C-H Activation / Cyclization | Enantioselective C-H activation of cyclopropanes. | nih.govnih.gov |
| Nickel | Cross-Coupling | Coupling of Grignard reagents with aryl halides. | acs.org |
| Ruthenium | Potential Catalytic Applications | Used in catalysts for producing hydrocarbons and alcohols. | science.gov |
Palladium-Catalyzed Intramolecular Cyclization and C-H Activation Reactions
Palladium catalysis offers powerful methods for constructing complex molecular architectures from cyclopropane derivatives. These methods often involve intramolecular cyclization and C-H activation, providing access to valuable heterocyclic and polycyclic structures. nih.govorganic-chemistry.org
Intramolecular Cyclization: Palladium(II) catalysts can facilitate intramolecular oxidative aza-Wacker-type reactions of vinyl cyclopropanecarboxamides. nih.govrsc.org This process allows for the synthesis of conformationally restricted and highly substituted aza[3.1.0]bicycles. nih.govrsc.org The reaction proceeds under mild conditions, typically using a palladium source like Pd(PPh₃)₂Cl₂ and an oxidant, to forge a new C-N bond. nih.govrsc.org The transformation is believed to occur through a cascade of amidopalladation followed by β-hydride elimination. rsc.org
Another key strategy is the palladium-catalyzed intramolecular hydrocyclopropanylation of alkynes via C(sp³)–H activation. nih.gov This atom-economical method enables the synthesis of cyclopropane-fused γ-lactams with good yields and enantioselectivities when a chiral phosphoramidite (B1245037) ligand is used. nih.gov
C-H Activation: Palladium-catalyzed C-H activation of cyclopropanes is a significant strategy for forming new carbon-carbon bonds. nih.govnih.gov The use of mono-N-protected amino acid ligands with Pd(II) catalysts has enabled the enantioselective C-H activation of cyclopropanes, which can then be coupled with a diverse range of organoboron reagents under mild conditions. nih.govnih.gov This provides a novel method for constructing enantioenriched cis-substituted cyclopropanecarboxylic acids. nih.govnih.gov In some cases, careful selection of ligands on the palladium catalyst can prevent the common ring-opening pathway of aminocyclopropane substrates, leading to the desired cyclization product with the cyclopropane moiety intact. rsc.org
The following table highlights key palladium-catalyzed reactions involving cyclopropane derivatives.
| Reaction Type | Substrate | Catalyst System | Product | Ref |
| Intramolecular aza-Wacker Cyclization | Vinyl cyclopropanecarboxamides | Pd(PPh₃)₂Cl₂, K₂CO₃, O₂ | Aza[3.1.0]bicycles | nih.govrsc.org |
| Intramolecular Hydrocyclopropanylation | Alkynes with cyclopropyl groups | Pd(OAc)₂ / Chiral Ligand | Cyclopropane-fused γ-lactams | nih.gov |
| Enantioselective C-H Activation/Arylation | Cyclopropyl carboxamides | Pd(II) / Mono-N-protected amino acid ligand, Organoboron reagent | cis-Substituted chiral cyclopropanecarboxylic acids | nih.govnih.gov |
| Enantioselective C-H Arylative Cyclization | Aminocyclopropanes | Pd(0) / Taddol-based phosphoramidite ligand | Cyclopropyl-containing dihydroquinolones | rsc.org |
Enantioselective Catalysis in Cyclopropanol Transformations (e.g., Nickel, Gold)
Achieving stereocontrol in reactions involving cyclopropanols is crucial for the synthesis of chiral molecules. Enantioselective catalysis, particularly with metals like nickel and gold, has emerged as a powerful tool for these transformations. ntu.edu.sg
Nickel Catalysis: Nickel-based catalysts are well-established in cross-coupling reactions. acs.org While specific examples focusing on enantioselective transformations of this compound are not detailed in the provided sources, the general utility of chiral nickel complexes in asymmetric catalysis suggests their potential applicability.
Gold Catalysis: Gold(I) catalysts have proven to be exceptionally effective in mediating enantioselective reactions of cyclopropanols, particularly those containing additional unsaturation. nih.govcapes.gov.brscilit.com
Ring Expansion: Gold(I) complexes, in cooperation with chiral bifunctional phosphine (B1218219) ligands, can catalyze the enantioselective ring expansion of allenyl cyclopropanols to form cyclobutanones. nih.gov These products contain a vinyl-substituted quaternary chiral center and are obtained in high yields and excellent enantiomeric excesses. nih.govcapes.gov.brscilit.com The reaction proceeds under mild conditions with low catalyst loading. nih.gov
Cyclopropanation: Chiral gold(I)-carbene complexes can catalyze the enantioselective cyclopropanation reaction between olefins and propargylic esters. nih.govresearchgate.net This method produces polysubstituted cyclopropanes, and while high enantioselectivity can be achieved, it is often highly dependent on the specific substrates and catalyst structure. nih.govresearchgate.net
The development of these gold-catalyzed reactions showcases a powerful strategy for constructing complex and stereochemically rich molecules from simple cyclopropanol precursors. nih.gov
| Metal Catalyst | Reaction Type | Substrate Type | Key Features | Ref |
| Gold(I) | Enantioselective Ring Expansion | Allenyl cyclopropanols | Forms chiral cyclobutanones; High ee; Mild conditions. | nih.govcapes.gov.brscilit.com |
| Gold(I) | Enantioselective Cyclopropanation | Olefins and propargylic esters | Forms polysubstituted cyclopropanes; Enantioselectivity is substrate-dependent. | nih.govresearchgate.net |
Cross-Coupling Reactions of Derived Haloethyl Ketones
Ring-opening of this compound would lead to a β-halo ketone, specifically 1-bromo-4-pentanone. This class of compounds, α- or β-haloketones, are versatile substrates for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.govacs.org
Cross-coupling reactions typically involve the reaction of an organic halide with an organometallic reagent, catalyzed by a transition metal, most commonly palladium. wikipedia.org The general mechanism often involves oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organometallic partner, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgyoutube.com
Reactions of Halo-Ketones:
Zinc-Catalyzed Coupling: Zinc halides can catalyze the cross-coupling reaction of α-chloroketones with organotin enolates to synthesize γ-diketones. nih.gov The zinc catalyst acts as a Lewis acid, accelerating the initial condensation and promoting a rearrangement to form the final product. nih.gov
Palladium-Catalyzed Arylation: The Heck reaction, a palladium-catalyzed process, can be used to introduce aryl groups. For example, arylpalladium salts, generated in situ, react with ketone enol esters to form α-aryl ketones. acs.org
Manganese-Catalyzed Alkylation: An environmentally benign approach involves the manganese-catalyzed cross-coupling of ketones with primary alcohols. nih.gov This reaction proceeds through a "borrowing hydrogen" pathway, where the alcohol is temporarily oxidized to an aldehyde, undergoes an aldol (B89426) condensation with the ketone, and the resulting α,β-unsaturated ketone is then hydrogenated. nih.gov
These cross-coupling methods provide powerful tools for the further functionalization of the ketone backbone that would be derived from the ring-opening of this compound.
Ring Expansion and Skeletal Rearrangements of Cyclopropanol Derivatives
Mechanisms of Ring Expansion
Ring expansion reactions of cyclopropanol (B106826) derivatives are fundamental transformations that allow for the construction of larger cyclic frameworks from smaller, strained rings. These processes are typically driven by the release of ring strain and are often mediated by the formation of reactive intermediates such as carbocations.
A notable pathway for the ring expansion of cyclopropanol derivatives is the pinacol-type rearrangement. This reaction involves the acid-catalyzed rearrangement of 1,2-diols, and in the context of cyclopropanes, it provides an effective method for the synthesis of cyclobutanones. nih.govmasterorganicchemistry.com The process is initiated by the protonation of a hydroxyl group, which then departs as a water molecule to generate a carbocation. masterorganicchemistry.com This is followed by the migration of a carbon-carbon bond, leading to the expansion of the ring and the formation of a more stable ketone product. masterorganicchemistry.com
An enantioselective synthesis of 2-substituted cyclobutanones has been successfully achieved through a sequential process involving the titanium-mediated cyclopropanation of α-hydroxy esters, which yields α-hydroxycyclopropylcarbinols. nih.gov These intermediates then undergo a pinacol-type rearrangement to furnish the desired cyclobutanone (B123998) products. nih.gov The pinacol (B44631) rearrangement can also be applied to cyclic molecules, resulting in the formation of larger rings. masterorganicchemistry.com
| Reactant Type | Rearrangement Type | Product | Reference |
| α-Hydroxycyclopropylcarbinols | Pinacol-Type Rearrangement | 2-Substituted Cyclobutanones | nih.gov |
| 1,2-Diols (general) | Pinacol Rearrangement | Ketones | masterorganicchemistry.com |
This method highlights the utility of pinacol rearrangements in transforming readily available starting materials into more complex cyclic structures, with the potential for stereochemical control.
Electrochemical methods offer a sustainable and powerful tool for promoting rearrangement reactions in organic synthesis. rsc.org In the case of cyclopropanol derivatives, electrochemical oxidation can induce ring-opening and subsequent rearrangements to yield various functionalized products. These reactions proceed under mild conditions and avoid the need for stoichiometric chemical oxidants, aligning with the principles of green chemistry. rsc.org
The high reactivity of cyclopropanol, stemming from its strained three-membered ring, makes it a suitable candidate for electrochemical transformations. digitellinc.com However, the inherent instability of cyclopropanol in basic media, which can lead to isomerization to propionaldehyde, presents a challenge. digitellinc.comdigitellinc.com Electrochemical methods can generate radical intermediates from cyclopropanol derivatives, which can then undergo further reactions. For instance, the electrochemical halogenation/ring expansion of allyl alcohols has been shown to produce β-halocarbonyl compounds with an all-carbon α-quaternary center. rsc.org
Recent studies have focused on the electrochemical ring expansion of alkenyl alcohols, leading to the synthesis of five- and six-membered β-halocarbonyl compounds, as well as spirocyclic skeletons. rsc.org These transformations showcase the versatility of electrochemistry in facilitating complex molecular rearrangements. rsc.org
| Reactant Type | Reaction Condition | Product Type | Reference |
| Cyclopropanol Derivatives | Electrochemical Oxidation | Beta-functionalized ketones | digitellinc.com |
| Alkenyl Alcohols | Electrochemical Halogenation/Ring Expansion | β-halocarbonyl compounds | rsc.org |
Carbocations are key intermediates in many ring expansion reactions of strained ring systems like cyclopropanes. The generation of a carbocation adjacent to a cyclopropyl (B3062369) group can trigger a rearrangement to a more stable, ring-expanded carbocation. This process is driven by the release of the significant strain energy of the three-membered ring.
The solvolysis of cyclobutyl or cyclopropylmethyl derivatives can lead to the formation of multiple products through the intermediacy of nonclassical carbocations like cyclopropylcarbinyl and bicyclobutonium ions. nih.gov The outcome of these reactions can be controlled by subtle changes in the structure of the nonclassical carbocation intermediate. nih.gov For example, the ring-opening of bicyclo[1.1.0]butanes (BCBs) can be directed towards the selective formation of either cyclopropane (B1198618) or cyclobutene (B1205218) products based on the substitution pattern of the starting material. nih.gov
A notable example of a carbocation-mediated rearrangement is the Cloke-Wilson rearrangement of doubly activated cyclopropanes. organic-chemistry.org An organocatalytic, base-free version of this reaction has been developed for the synthesis of 2,3-dihydrofurans. organic-chemistry.org This process is initiated by a carbocation and proceeds through a tandem intramolecular ring-opening/recyclization mechanism. organic-chemistry.org
| Starting Material | Key Intermediate | Product Type | Reference |
| Cyclobutyl/Cyclopropylmethyl derivatives | Nonclassical carbocations | Cyclopropane, cyclobutane, homoallyl, or cyclobutene products | nih.gov |
| Doubly activated cyclopropanes | Carbocation | 2,3-Dihydrofurans | organic-chemistry.org |
Cyclopropyl-Allyl Rearrangements
Another important class of reactions involving cyclopropanol derivatives is the rearrangement to form allyl compounds. These transformations often proceed via activation of the hydroxyl group, followed by a concerted or stepwise rearrangement.
The conversion of alcohols to good leaving groups, such as mesylates or tosylates, is a common strategy in organic synthesis to facilitate nucleophilic substitution reactions. libretexts.orglumenlearning.com The conversion of an alcohol to a mesylate proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. lumenlearning.com
In the case of cyclopropanols, the resulting mesylate can be treated with a halide source to induce a rearrangement to an allyl halide. Grignard reagents, for example, can act as halide nucleophiles to convert alkyl mesylates into the corresponding alkyl halides. nih.gov This reaction typically proceeds through an SN2 mechanism with inversion of configuration. nih.gov The high ring strain in the cyclopropyl system can facilitate a subsequent or concerted rearrangement to the more stable allylic system. This transformation provides a valuable route to functionalized allyl halides from readily available cyclopropanol precursors.
The direct conversion of tosylates and mesylates into other functional groups, such as nitroalkanes, has also been reported, highlighting the versatility of these intermediates. nih.gov
| Starting Material | Reagent | Intermediate | Product | Reference |
| Alcohol | Mesyl Chloride | Mesylate | - | lumenlearning.com |
| Alkyl Mesylate | Methylmagnesium Bromide | - | Alkyl Bromide | nih.gov |
| Tosylate/Mesylate | Tetrabutylammonium Nitrite | - | Nitroalkane | nih.gov |
Intramolecular Transannulations
Intramolecular transannulations of cyclopropanol derivatives represent a sophisticated strategy for the construction of complex polycyclic systems. These reactions involve the formation of a new ring by the interaction of a reactive intermediate, generated from the cyclopropanol ring-opening, with another part of the same molecule.
A catalytic enantioselective intramolecular propargylation of cyclopropanols has been developed using a copper catalyst complexed with a PyBox ligand. nih.govrsc.org This reaction provides an efficient pathway to cyclopentanone (B42830) skeletons bearing an all-carbon quaternary stereocenter. nih.gov The mechanism is thought to involve an ionic ring-opening of the cyclopropanol, as the cleavage of the less substituted bond is observed. nih.gov
Furthermore, the synthesis of housane derivatives, which are structurally complex molecules, has been achieved from cyclopropenes via an intramolecular cyclopropanation. nih.gov While not starting from a cyclopropanol, this demonstrates the power of intramolecular reactions involving strained three-membered rings to build intricate molecular architectures.
| Reaction Type | Catalyst | Product | Key Feature | Reference |
| Intramolecular Propargylation of Cyclopropanols | Copper-PyBox complex | Chiral Cyclopentanones | Enantioselective, formation of all-carbon quaternary centers | nih.govrsc.org |
| Intramolecular Cyclopropanation | Rhodium(II) | Housane derivatives | Regioselective carbene generation | nih.gov |
Formation of Fused Heterocycles from ((2-Alkynyl)aryl)cyclopropyl Ketones
A significant advancement in the synthesis of fused heterocycles involves the gold(I)-catalyzed cascade reaction of 1-(1-alkynyl)cyclopropyl ketones. This methodology, developed by Zhang and Schmalz, provides a mild and efficient route to highly substituted furans, which are prevalent motifs in numerous bioactive natural products and pharmaceuticals. organic-chemistry.org
The reaction proceeds by treating a 1-(1-alkynyl)cyclopropyl ketone with a nucleophile in the presence of a gold(I) catalyst. The most effective catalyst for this transformation was found to be (Triphenylphosphine)gold(I) trifluoromethanesulfonate, [(Ph₃P)AuOTf]. organic-chemistry.org This catalytic system promotes a cascade sequence that involves the activation of the alkyne by the gold(I) catalyst, followed by an intramolecular attack of the ketone's carbonyl oxygen. This initial cyclization step triggers the ring expansion of the cyclopropane ring, ultimately leading to the formation of the furan (B31954) core.
The versatility of this method is demonstrated by its broad substrate scope, accommodating various substituents on both the cyclopropyl ketone and the alkyne moiety. Furthermore, the reaction tolerates a range of nucleophiles, including alcohols, water, and even electron-rich aromatic compounds, which become incorporated into the final furan product. This modularity allows for the synthesis of a diverse library of highly substituted furans with excellent yields, often under mild reaction conditions and with short reaction times. organic-chemistry.org
The proposed mechanism for this transformation initiates with the coordination of the cationic gold(I) species to the alkyne's triple bond. This activation renders the alkyne susceptible to intramolecular nucleophilic attack by the carbonyl oxygen, forming a six-membered ring intermediate. Concurrently, or subsequently, the high ring strain of the cyclopropane facilitates a ring-opening event, which is followed by a rearrangement and proton transfer to yield the aromatic furan ring and regenerate the gold(I) catalyst. An alternative mechanistic pathway may involve the formation of a chelate complex between the gold catalyst and both the alkyne and carbonyl functionalities, pre-organizing the substrate for the subsequent cyclization and rearrangement cascade.
The following table summarizes the scope of the gold(I)-catalyzed synthesis of furans from various 1-(1-alkynyl)cyclopropyl ketones and nucleophiles, showcasing the efficiency and functional group tolerance of this reaction.
| Entry | R¹ | R² | R³ | Nucleophile (NuH) | Product | Yield (%) |
| 1 | Ph | H | Ph | MeOH | 94 | |
| 2 | Ph | H | Ph | H₂O | 82 | |
| 3 | Ph | H | Me | MeOH | 92 | |
| 4 | 4-MeOC₆H₄ | H | Ph | MeOH | 95 | |
| 5 | 4-ClC₆H₄ | H | Ph | MeOH | 90 | |
| 6 | Ph | Me | Ph | MeOH | 93 | |
| 7 | Ph | H | Ph | EtOH | 93 | |
| 8 | Ph | H | Ph | i-PrOH | 89 | |
| 9 | Ph | H | Ph | Indole | 85 | |
| 10 | Ph | H | Ph | Pyrrole | 78 |
Table 1: Gold(I)-Catalyzed Synthesis of Substituted Furans. organic-chemistry.org
This synthetic strategy highlights the utility of cyclopropanol-derived structures in complex molecule synthesis. The ability to construct intricate fused heterocyclic systems from readily available starting materials through a catalytic, atom-economical process underscores the power of strain-release-driven rearrangements in modern organic chemistry.
Synthetic Utility of 1 2 Bromoethyl Cyclopropan 1 Ol in Complex Molecule Synthesis
Building Blocks for Functionalized Compounds
This versatile compound serves as a precursor for a range of functionalized molecules, including β-functionalized carbonyl compounds and 2-bromoethyl ketones.
1-(2-Bromoethyl)cyclopropan-1-ol is a key starting material for the synthesis of β-functionalized carbonyl compounds. The cyclopropanol (B106826) moiety can undergo ring-opening reactions to generate a β-carbon-substituted ketone. This transformation is often achieved under mild conditions, making it a useful method for introducing functionality at the β-position of a carbonyl group. The inherent reactivity of the bromoethyl group provides a handle for further synthetic modifications.
The general approach involves the reaction of α,β-unsaturated carbonyl compounds with a diol and an anhydrous hydrogen halide to form cyclic β-haloacetals and ketals. orgsyn.org These intermediates can then be converted to the desired β-functionalized carbonyl compounds.
A significant application of this compound is its conversion to 2-bromoethyl ketones. An electrochemical protocol has been developed for the preparation of 2-bromoethyl and 2-iodoethyl ketones from cyclopropanols. organic-chemistry.org This method offers exclusive regioselectivity and proceeds without epimerization of the α-stereocenter. organic-chemistry.org The resulting 2-bromoethyl ketones are valuable intermediates that can undergo a variety of subsequent carbon-carbon bond-forming reactions.
Alkylation: The 2-bromoethyl ketones can be alkylated using various organometallic reagents.
Alkenylation: Nickel-catalyzed alkenylation of ketone enolates with alkenyl bromides provides a route to β,γ-unsaturated ketones under mild conditions. organic-chemistry.orgnih.gov This method demonstrates high regioselectivity and avoids isomerization of the product. organic-chemistry.org Another approach involves the iron-catalyzed alkenylation of ketones using primary alcohols. mdpi.com Cobalt-based catalysis has also been shown to achieve the synthesis of Z-alkenes with high regio- and diastereoselectivity. rsc.org
Arylations: Palladium-catalyzed α-arylation of ketones with aryl halides is a well-established method for the synthesis of α-aryl ketones. organic-chemistry.org Recent advancements have enabled the direct β-arylation of ketones using diaryliodonium salts as both the oxidant and aryl source, proceeding through a tandem redox catalysis mechanism. rsc.org This approach is tolerant of air and moisture and has a broad substrate scope. rsc.org Mild, aqueous conditions for the palladium-catalyzed α-arylation of ketones have also been developed, allowing for the functionalization of a wide range of halo-aromatics. nih.gov
The table below summarizes some of the key transformations of 2-bromoethyl ketones.
| Transformation | Catalyst/Reagents | Product Type |
| Alkylation | Organometallic Reagents | Alkylated Ketones |
| Alkenylation | Ni(cod)2, NHC ligand, LiI | β,γ-Unsaturated Ketones |
| Arylation | Pd catalyst, Diaryliodonium salts | β-Aryl Ketones |
Stereoselective and Asymmetric Synthesis
The chiral nature of many target molecules in medicinal chemistry and materials science necessitates the development of stereoselective and asymmetric synthetic methods. This compound and its derivatives have proven to be useful substrates in this regard.
The inherent stereochemistry of a substrate can be used to direct the outcome of a chemical reaction. In the context of cyclopropane (B1198618) chemistry, the substituents on the ring can influence the approach of reagents, leading to the formation of a specific stereoisomer. For instance, the Simmons-Smith cyclopropanation of allylic alcohols often proceeds with high diastereoselectivity due to the directing effect of the hydroxyl group. pitt.edu This principle of substrate-controlled stereoselection is a powerful tool in the synthesis of complex molecules with multiple stereocenters.
Chiral catalysts are instrumental in converting achiral starting materials into chiral products with high enantiomeric excess. mdpi.com In the context of cyclopropane synthesis, chiral rhodium complexes have been shown to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, affording optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org The high stereoselectivity is attributed to the weak coordination between the chiral catalyst and the substrate. organic-chemistry.org
Furthermore, the concept of a catalytically formed chiral auxiliary has been extended to asymmetric cyclopropanation and epoxidation. nih.gov This strategy involves the catalytic installation of a chiral auxiliary onto the substrate, which then directs the stereochemical outcome of subsequent reactions. nih.gov This approach has been successfully applied to the synthesis of enantioenriched spirocyclic aminomethylcyclopropanols. nih.gov The development of catalytic asymmetric methods for the synthesis of axially chiral methylenecyclopropanes has also been reported. nih.gov
The table below highlights some examples of chiral catalysts used in asymmetric cyclopropane synthesis.
| Catalyst Type | Reaction |
| Chiral Rhodium Complex | Enantioselective cyclopropanation of sulfoxonium ylides |
| Chiral Oxazaborolidinium Ion (COBI) | Asymmetric cyclopropanation of α,β-unsaturated aldehydes |
| Chiral Bifunctional Phosphonium (B103445) Salt | Asymmetric [2+1] cyclopropanation of 3-alkenyl-oxindoles |
Construction of Spiro and Polycyclic Systems
The unique reactivity of this compound and its derivatives makes them valuable building blocks for the synthesis of spirocyclic and polycyclic frameworks, which are common motifs in natural products and pharmaceutical agents.
An efficient method for the synthesis of 2',3'-nonsubstituted cycloalkane-1,3-dione-2-spirocyclopropanes utilizes (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate, a reagent derived from a 1-(2-bromoethyl) source. nih.gov This reaction proceeds in high yields with various cyclic and acyclic 1,3-diones. nih.gov Asymmetric synthesis of bis-spiro cyclopropane skeletons has been achieved via a bifunctional phosphonium salt-catalyzed [2+1] annulation, yielding products with three vicinal stereocenters in high yields and excellent stereoselectivities. rsc.org The synthesis of spirocyclic triazolooxazine nucleosides has also been reported, demonstrating the utility of these building blocks in creating complex, biologically relevant scaffolds. nih.gov
The construction of polycyclic aromatic hydrocarbons (PAHs) containing cyclophanes represents another area where cyclopropane derivatives are useful. mun.ca The synthesis of cyclopenta-fused PAHs can be achieved from readily available 2-aryl-substituted anilines under mild conditions. researchgate.net Furthermore, the synthesis of azulene-embedded polycyclic compounds has been reviewed, highlighting various strategies to construct these complex aromatic systems. mdpi.com
Intramolecular Cycloaddition for Spiro Compound Formation
The formation of spirocyclic compounds, which feature two rings connected by a single common atom, is a significant challenge in synthetic chemistry. These motifs are present in numerous bioactive natural products. frontiersin.orgnih.gov Donor-acceptor (D-A) cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are particularly effective precursors for cycloaddition reactions to form these complex structures. researchgate.net The strategic placement of functional groups, such as the bromoethyl group in this compound, allows for subsequent intramolecular reactions.
Intramolecular [3+2] cycloadditions of cyclopropane 1,1-diesters with alkynes have been utilized to synthesize cyclopenta[c]chromene skeletons. mdpi.com Similarly, a chemo- and diastereoselective (3+2) cycloaddition between D-A cyclopropanes and α,β-unsaturated enamides provides efficient access to spiro(cyclopentane-1,3'-indoline) derivatives, which are core structures in various alkaloids with antitumor, antibacterial, and insecticidal properties. frontiersin.orgnih.gov This transformation can be catalyzed by simple reagents like sodium hydroxide, highlighting its potential for green and economical synthesis. frontiersin.orgnih.gov The reaction proceeds through the deprotonation of the D-A cyclopropane, followed by a ring-opening to form a reactive intermediate that adds to the electrophile. An ensuing intramolecular Michael addition then forges the spirocyclic cyclopentane (B165970) ring with high diastereoselectivity. frontiersin.org
Another powerful strategy involves the nickel-catalyzed asymmetric [3+3] cycloaddition of spirocyclopropyl oxindoles with nitrones. researchgate.net This method allows for the generation of optically active spiro-annulated oxindole-tetrahydro-1,2-oxazines with excellent control over stereochemistry. researchgate.net The reactivity of the spirocyclopropyl oxindole (B195798) can be tuned by the choice of N-protecting group, which is crucial for achieving high yields. researchgate.net These examples demonstrate that a functionalized cyclopropane, conceptually similar to this compound, can be elaborated into a D-A system and then undergo intramolecular cycloaddition to yield structurally complex spirocycles.
Table 1: Examples of Intramolecular Cycloaddition for Spiro Compound Formation
| Cyclopropane Type | Reaction Partner | Catalyst/Conditions | Product Skeleton | Ref |
| Donor-Acceptor Cyclopropanes | α,β-Unsaturated Enamides | NaOH | Spiro(cyclopentane-1,3'-indoline) | frontiersin.orgnih.gov |
| Spirocyclopropyl Oxindoles | Nitrones | Ni(OTf)₂ / Chiral Ligand | Spiro-annulated Oxindole-tetrahydro-1,2-oxazines | researchgate.net |
| Cyclopropane 1,1-Diesters | Alkynes | Lewis Acid | Cyclopenta[c]chromene | mdpi.com |
| 2-Hydroxyaryl-derived DA cyclopropanes | (Intramolecular) | Not specified | Various Heterocycles | mdpi.com |
Synthesis of Bicyclic and Polycyclic Frameworks via Cyclopropanol Intermediates
The ring-opening of cyclopropanols is a potent method for generating β-keto radicals or corresponding zwitterionic intermediates, which can be trapped in tandem cyclization reactions to build intricate bicyclic and polycyclic systems. researchgate.net This strategy leverages the release of ring strain (approximately 28 kcal/mol) to drive the formation of new carbon-carbon bonds. acs.org
One such application is the Mn(III)-mediated oxidative ring-opening of cyclopropanols. The resulting β-keto radicals can be trapped by partners like biaryl isonitriles or N-aryl acrylamides to synthesize substituted phenanthridines and oxindoles in a single step. researchgate.net This method is notable for its operational simplicity, broad substrate scope, and the use of an inexpensive oxidant. researchgate.net
The construction of the bicyclo[3.3.1]nonane core, a key structural motif in many biologically active natural products like hyperforin (B191548) and garsubellin A, can also be achieved using strategies originating from cyclopropanol-like precursors. nih.gov For instance, base-promoted intramolecular aldol (B89426) condensation or alkylative dearomatization-annulation methodologies have proven effective. nih.gov Another elegant approach is the Effenberger-type cyclization, which involves the reaction of a cyclohexanone (B45756) enol ether with malonyl dichloride to form the bicyclic framework. nih.gov
Furthermore, 1,2-difunctionalized bicyclo[1.1.1]pentanes, which serve as valuable bioisosteres for ortho- and meta-substituted arenes in medicinal chemistry, have been synthesized from a common intermediate that could conceptually be derived from a cyclopropanol precursor. nih.gov These examples underscore the power of using strained ring systems like this compound as synthons for complex polycyclic frameworks.
Table 2: Synthesis of Bicyclic/Polycyclic Frameworks
| Starting Material Type | Key Transformation | Resulting Framework | Ref |
| Cyclopropanols | Mn(III)-mediated oxidative ring opening/tandem cyclization | Phenanthridines, Oxindoles | researchgate.net |
| Cyclohexenone derivatives | Alkylative dearomatization-annulation | Bicyclo[3.3.1]nonane | nih.gov |
| Cyclohexanone enol ether | Effenberger-type cyclization with malonyl dichloride | Bicyclo[3.3.1]nonane | nih.gov |
| Common intermediate | Multi-step synthesis | 1,2-Difunctionalized bicyclo[1.1.1]pentanes | nih.gov |
Application in Natural Product Synthesis and Analogues
The strategic use of cyclopropanol intermediates is a recurring theme in the total synthesis of complex natural products and their analogues, where the controlled release of ring strain is harnessed to construct key bonds and set stereocenters.
Synthesis of Chiral Alcohols and Insect Pheromones Utilizing Cyclopropane Intermediates
The synthesis of insect pheromones is a critical field, as these compounds are essential for developing environmentally benign pest management strategies. rsc.orgresearchgate.net Many pheromones are chiral alcohols or their derivatives, and their biological activity is often dependent on a single stereoisomer. nih.govresearchgate.net Therefore, stereocontrolled synthesis is paramount.
Cyclopropanol derivatives have been successfully employed in the asymmetric synthesis of insect pheromones. researchgate.net For example, a novel procedure for synthesizing (2S,4R,6R,8S)-2,4,8-trimethyl-1,7-dioxaspiro[5.5]undecane, a pheromone component of the shield bug Cantao parentum, utilizes cyclopropanol intermediates in the key stages of building the carbon skeleton. researchgate.net The Kulinkovich reaction, which forms cyclopropanols from esters, is a foundational method in this area. organic-chemistry.org
The synthesis of chiral alcohols, which are not only pheromones but also key intermediates for many pharmaceuticals, often relies on the asymmetric reduction of ketones. nih.govyoutube.com However, building blocks derived from cyclopropanes offer an alternative route to access these valuable molecules. The inherent chirality of many natural starting materials can be transferred through synthetic sequences involving cyclopropane intermediates to afford enantiomerically pure alcohols. For instance, the synthesis of chiral intermediates for drugs like Montelukast has been achieved via stereoselective reduction, a process for which cyclopropane-derived synthons could provide unique starting points. nih.gov
Table 3: Applications in Pheromone and Chiral Alcohol Synthesis
| Target Compound Class | Synthetic Strategy | Key Intermediate Type | Ref |
| Insect Pheromones | Asymmetric synthesis, carbon chain construction | Cyclopropanol derivatives | researchgate.net |
| Chiral Alcohols (general) | Asymmetric reduction of ketones | Ketones | nih.gov |
| Insect Pheromones (general) | Iron-mediated cross-coupling reactions | Grignard reagents, Alkenyl electrophiles | nih.gov |
| (S)-linalool derivative | Enzymatic methods | (S)-linalool | nih.gov |
Construction of Macrocyclic Cores and Alkaloid Analogues
The construction of macrocycles and alkaloids—two classes of compounds with profound biological activities—represents a significant synthetic endeavor. cam.ac.uknih.gov Cyclopropanol chemistry provides a powerful tool for forging the complex carbon skeletons of these molecules.
A compelling example is the development of a synthetic approach to the macrocyclic core of (+)-neopeltolide, a cytotoxic marine natural product, which explicitly utilizes cyclopropanol intermediates. researchgate.net This strategy demonstrates the feasibility of employing the ring-opening of cyclopropanols to construct specific segments of a complex macrocycle. General strategies for macrocycle synthesis often rely on robust ring-closing reactions like Ring-Closing Metathesis (RCM) or Yamaguchi esterification, for which the precursors can be assembled using versatile building blocks like functionalized cyclopropanes. cam.ac.uk
In the realm of alkaloid synthesis, the reactivity of cyclopropane-derived intermediates can be harnessed to build the requisite heterocyclic systems. For example, the synthesis of thiazole (B1198619) alkaloid analogues with potent algaecidal activity has been reported, showcasing the modular construction of complex heterocyclic compounds. researchgate.net The synthesis of guaipyridine alkaloids, such as (+)- and (–)-cananodine, involves key steps like intramolecular Mizoroki–Heck reactions to form seven-membered rings, a transformation for which the starting materials could be derived from cyclopropane precursors. nih.gov The ability to generate diverse analogues of natural alkaloids is crucial for structure-activity relationship studies and the development of new therapeutic agents. nih.govresearchgate.net
Table 4: Applications in Macrocycle and Alkaloid Synthesis
| Target Structure | Key Strategy | Intermediate/Precursor Type | Ref |
| Macrocyclic core of (+)-neopeltolide | Macrocyclization/transannular pyran cyclization | Cyclopropanol intermediates | researchgate.net |
| Thiazole alkaloid analogues | Multi-step synthesis from L-alanine | Thiazole amides | researchgate.net |
| Guaipyridine alkaloid cananodine | Intramolecular Mizoroki–Heck reaction | Picolyl bromide derivative | nih.gov |
| General Macrocycles | Ring-Closing Metathesis (RCM), Azide-alkyne cycloaddition | Linear diene or azide-alkyne precursors | cam.ac.uk |
Advanced Characterization and Computational Studies of 1 2 Bromoethyl Cyclopropan 1 Ol
Spectroscopic Techniques for Structural Elucidation
The definitive identification and structural confirmation of 1-(2-bromoethyl)cyclopropan-1-ol rely on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for this purpose, providing detailed information about the molecule's atomic connectivity and elemental composition.
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are used to create a complete picture of its structure.
¹H NMR Spectroscopy: Proton NMR reveals the chemical environment of each hydrogen atom in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The cyclopropane (B1198618) ring protons typically appear in the upfield region (δ 0.5–1.5 ppm) due to the unique shielding effects of the strained ring. researchgate.netnih.gov The protons of the bromoethyl group are expected further downfield, with the CH₂ group adjacent to the bromine atom experiencing the strongest deshielding effect (δ 3.2–3.8 ppm). docbrown.info The hydroxyl proton usually appears as a broad singlet, the chemical shift of which can vary depending on concentration and solvent, but is typically found between δ 1.5–2.5 ppm. docbrown.infolibretexts.org
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton. In this compound, five distinct carbon signals are expected. The carbons of the cyclopropane ring are characteristically found in the upfield region (δ 10–20 ppm). docbrown.info The carbon atom bonded to the bromine (C-Br) would appear in the range of δ 30–40 ppm, while the carbon bearing the hydroxyl group (C-OH) would be further downfield. docbrown.info
The following table summarizes the predicted NMR chemical shifts for this compound based on established values for similar structural motifs.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on typical chemical shifts for analogous functional groups and structures.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification/Notes |
| Cyclopropane Ring Protons (-CH₂-) | 0.5 – 1.5 | 10 – 20 | Highly shielded environment of the cyclopropane ring. nih.gov |
| Bromoethyl Group (-CH₂-CH₂Br) | ~2.0 (for C-CH₂-C) | ~35 | Methylene group adjacent to the cyclopropane ring. |
| Bromoethyl Group (-CH₂Br) | 3.2 – 3.8 | 30 – 40 | Deshielding effect of the electronegative bromine atom. docbrown.info |
| Quaternary Cyclopropyl (B3062369) Carbon (-C-OH) | N/A | 55 – 70 | Carbon atom bonded to the hydroxyl group. |
| Hydroxyl Proton (-OH) | 1.5 – 2.5 (broad singlet) | N/A | Shift is variable and depends on hydrogen bonding. libretexts.org |
HRMS is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (C₅H₉BrO), HRMS can confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated value. uni.lu The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by two mass units for bromine-containing fragments.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Based on the molecular formula C₅H₉BrO.
| Adduct Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C₅H₁₀BrO]⁺ | 164.9909 |
| [M+Na]⁺ | [C₅H₉BrNaO]⁺ | 186.9729 |
| [M-H]⁻ | [C₅H₈BrO]⁻ | 162.9764 |
Theoretical and Computational Investigations
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the reactivity and electronic structure of molecules like this compound. These theoretical studies complement experimental findings by modeling reaction pathways, predicting outcomes, and analyzing transient species that are difficult to observe directly.
DFT calculations are widely used to map the potential energy surface of a chemical reaction, allowing for the identification of transition states and intermediates. researchgate.netmdpi.com For reactions involving this compound, DFT can be employed to investigate mechanisms such as nucleophilic substitution at the bromoethyl group or reactions involving the opening of the strained cyclopropane ring. A particularly relevant area of study is the behavior of the cyclopropylcarbinyl radical, which can be generated from precursors like this compound. DFT studies on substituted cyclopropylcarbinyl radicals have shown that the energy barrier to the characteristic fast ring-opening reaction is highly sensitive to substituents on the ring. acs.orgacs.org These calculations help elucidate the step-by-step process of bond breaking and formation, providing a detailed mechanistic picture at the molecular level. acs.orgacs.org
When a reaction can yield multiple products (isomers), computational methods can predict which product is more likely to form (regioselectivity) and which is more stable (thermodynamic favorability). rsc.orgchemrxiv.org By calculating the energies of possible transition states and products, DFT can determine the kinetic and thermodynamic pathways of a reaction. researchgate.netekb.eg For example, in the ring-opening of a substituted cyclopropylcarbinyl radical derived from this compound, DFT can predict whether cleavage of the C-C bond adjacent or distal to the substituent is favored. acs.org Such predictions are invaluable for planning synthetic routes and understanding reaction outcomes without the need for extensive experimental screening. chemrxiv.orgresearchgate.net
Many reactions proceed through highly reactive intermediates, such as radicals or anions, which have very short lifetimes. acs.org Computational chemistry provides a virtual laboratory to study the structure, stability, and electronic properties of these transient species. The cyclopropylcarbinyl radical, a likely intermediate in reactions of this compound, has been the subject of numerous computational studies. nih.govresearchgate.net DFT calculations can model the geometry of this radical, the distribution of its unpaired electron (spin density), and the activation energy required for its ring-opening. acs.orgnih.gov These studies reveal how substituents influence the stability and reactivity of the radical, explaining, for instance, why certain substitutions accelerate or decelerate the ring-opening process. acs.orgnih.gov Similarly, DFT can be used to model anionic intermediates, such as those formed by deprotonation of the hydroxyl group, to predict their reactivity in subsequent reaction steps. nih.gov
Current Challenges and Future Research Directions
Development of Sustainable and Environmentally Benign Synthetic Methodologies
A primary challenge in the broader application of cyclopropanols is the development of sustainable and cost-effective synthetic routes. Traditional methods for creating the cyclopropane (B1198618) ring, such as the Simmons-Smith reaction or those involving Grignard reagents, often rely on stoichiometric, hazardous, or expensive reagents, which can limit their large-scale industrial viability. researchgate.netwikipedia.orgorganic-chemistry.org
Future research is heavily focused on creating greener alternatives. One promising approach is "supply-centered synthesis," which prioritizes the use of highly available and inexpensive chemical feedstocks. researchgate.net Research in this area has led to optimized processes, such as the Baeyer-Villiger oxidation of cyclopropyl (B3062369) methyl ketone. This method has been improved by using urea (B33335) hydrogen peroxide (UHP), a safer and more manageable oxidizing agent, and implementing continuous flow reactor technology to control exothermic reactions, achieving high yields (>90%) for each step. researchgate.net
Biocatalysis represents another key frontier for the sustainable synthesis of chiral cyclopropanols. researchgate.net Scientists have successfully repurposed a dehaloperoxidase enzyme from Amphitrite ornata to catalyze the asymmetric cyclopropanation of vinyl esters. acs.org Through protein engineering, the enzyme's activity and stereoselectivity were optimized, enabling the efficient conversion of various substrates into the desired cyclopropanation products with exceptional diastereomeric and enantiomeric ratios (up to 99.5:0.5). acs.org Such enzymatic methods offer a highly sustainable pathway to valuable, enantioenriched building blocks that are challenging to produce through traditional chemistry. researchgate.netacs.org
Expanding the Scope of Novel Catalytic Transformations for Cyclopropanols
While cyclopropanols are known to undergo ring-opening reactions, a significant area of current research is the expansion of their reactivity through novel catalytic transformations. rsc.org These efforts aim to develop new ways to form carbon-carbon and carbon-heteroatom bonds with high efficiency and stereocontrol.
Transition metal catalysis is at the forefront of this expansion. elsevierpure.com Mechanistically, many of these methods involve the catalytic generation of metal homoenolates from cyclopropanols using complexes of cobalt, copper, nickel, and zinc. rsc.orgtohoku.ac.jp This strategy has enabled a variety of transformations:
Enantioselective Cross-Coupling: A nickel-catalyzed ring-opening cross-coupling of cyclopropanols with bromoarenes has been developed, providing a new route to chiral ketones. rsc.org
Enantioselective Ring Expansion: Gold complexes have been shown to promote the enantioselective transformation of 1-vinyl-1-ethoxycyclopropanes into cyclobutanones. rsc.org
Enantioselective Conjugate Addition: Zinc complexes formed in situ from diethylzinc (B1219324) and a chiral aminoalcohol can catalyze the conjugate addition of cyclopropanol-derived homoenolates to α,β-unsaturated ketones. rsc.org
Radical-Based Cyanation: A novel method utilizes copper catalysts with chiral bisoxazoline (BOX) ligands to achieve the first asymmetric single-electron oxidation of cyclopropanols. This generates β-keto radicals that can be trapped in an enantioselective ring-opening cyanation reaction. rsc.org
A summary of representative novel catalytic transformations is presented below.
| Catalyst System | Reaction Type | Product |
| Nickel / Chiral Ligand | Ring-Opening Cross-Coupling | Chiral Ketones |
| Gold / Chiral Ligand | Enantioselective Ring Expansion | Cyclobutanones |
| Zinc / Chiral Aminoalcohol | Enantioselective Conjugate Addition | β-Functionalized Ketones |
| Copper / BOX Ligand | Enantioselective Radical Cyanation | β-Cyanoketones |
The development of these catalytic systems is still in its early stages but holds immense promise for expanding the synthetic utility of cyclopropanols beyond their traditional roles. rsc.org
Deeper Mechanistic Understanding of Underexplored Reactivity Modes
The reactivity of cyclopropanols is primarily dictated by the significant strain within the three-membered ring (approximately 27 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions. nih.gov While pathways involving homoenolates and β-keto radicals are relatively well-understood, a deeper mechanistic understanding of less common reactivity modes is a key research objective. rsc.orgtohoku.ac.jpresearchgate.net
Recent studies have begun to uncover more complex mechanistic details. For instance, the zinc-catalyzed β-allylation of cyclopropanols with Morita–Baylis–Hillman (MBH) carbonates was found not to proceed through a simple direct cleavage of a C-H bond. Instead, experimental evidence suggests the involvement of a zinc homoenolate that undergoes enolization to form a key bis-nucleophilic "enolized homoenolate" species, a novel mechanistic insight. chemrxiv.org
Furthermore, combined experimental and Density Functional Theory (DFT) studies are being used to unravel the factors controlling selectivity in complex transformations. In a tandem Heck–cyclopropane ring-opening reaction of cyclopropyl diols, investigations revealed the dual role of the hydroxyl group in directing the regio- and stereoselectivity of the C-C bond cleavage. nih.gov It was found that the reaction proceeds selectively toward the less substituted alcohol, a factor that overrides the electronic effects of other substituents on the ring. nih.gov Understanding these subtle mechanistic controls is crucial for predicting outcomes and designing new, highly selective reactions.
Strategic Design and Application in Target-Oriented Synthesis
The ultimate goal of developing new synthetic methods is their application in the efficient construction of valuable molecules, such as natural products and pharmaceuticals. thieme-connect.de Cyclopropanes are recognized as important pharmacophores that can enhance therapeutic potency, improve metabolic stability, and increase brain permeability of drug candidates. acs.org Consequently, cyclopropanols are increasingly viewed as strategic building blocks in target-oriented synthesis. rsc.orgrsc.orgresearchgate.net
The presence of a cyclopropanol (B106826) moiety in the clinical cancer drug candidate MRTX1719 highlights the industrial relevance of this functional group and the need for robust synthetic access. researchgate.net The unique reactivity of cyclopropanols allows them to be used in key bond-forming or ring-forming steps within a larger synthetic sequence. For example, strategies involving cyclopropanation followed by ring-opening or ring expansion are powerful tools for assembling complex molecular skeletons. thieme-connect.de
A compound such as 1-(2-Bromoethyl)cyclopropan-1-ol is particularly strategic due to its dual functionality. It contains the reactive cyclopropanol core, which can be opened under various catalytic conditions to reveal a ketone, and a bromoethyl side chain, which serves as a versatile electrophile for nucleophilic substitution reactions. This combination allows for a modular approach to complex targets, where the cyclopropanol can be used for one type of transformation and the bromoethyl group for another, enabling the rapid assembly of diverse molecular scaffolds. Future research will undoubtedly focus on leveraging this dual reactivity in the target-oriented synthesis of novel, biologically active compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2-bromoethyl)cyclopropan-1-ol, and how can reaction conditions influence yield and purity?
- Methodological Answer : The synthesis can be adapted from cyclopropane bromination strategies. A plausible route involves nucleophilic substitution of a pre-functionalized cyclopropanol derivative (e.g., 1-(2-hydroxyethyl)cyclopropan-1-ol) using HBr or PBr₃ under anhydrous conditions. Polar aprotic solvents like DMF or THF at 0–5°C minimize side reactions like elimination . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires strict control of stoichiometry and reaction time, as over-bromination can lead to byproducts like dibrominated cyclopropanes .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : H NMR should show distinct cyclopropane ring protons (δ 0.5–1.5 ppm), a hydroxyl proton (δ 1.5–2.5 ppm, broad), and bromoethyl protons (δ 3.2–3.8 ppm). C NMR confirms cyclopropane carbons (δ 10–20 ppm) and the Br-bearing carbon (δ 30–40 ppm) .
- HRMS : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula (C₅H₉BrO; expected [M+H]⁺ = 165.9842).
- FT-IR : O-H stretch (~3200 cm⁻¹) and C-Br vibration (~560 cm⁻¹) are critical markers .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound is sensitive to light, moisture, and heat. Store under inert atmosphere (N₂/Ar) at 0–6°C in amber vials to prevent degradation via hydrolysis (C-Br bond) or oxidation (cyclopropane ring strain). Periodic NMR analysis is advised to monitor purity over time .
Advanced Research Questions
Q. How does the cyclopropane ring strain influence the reactivity of this compound in ring-opening reactions?
- Methodological Answer : The cyclopropane’s angle strain (60° vs. ideal 109.5°) increases susceptibility to electrophilic or radical-induced ring-opening. For example, treatment with strong acids (H₂SO₄) or transition-metal catalysts (e.g., FeCl₃) can yield allylic bromides or alkenes. Computational modeling (DFT at B3LYP/6-31G* level) predicts regioselectivity, with ring-opening occurring at the most substituted bond due to torsional strain relief .
Q. What analytical challenges arise in quantifying trace impurities of this compound in reaction mixtures?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm resolves the target compound from common byproducts (e.g., dibrominated derivatives or cyclopropanol precursors). For enhanced sensitivity, LC-MS (ESI+ mode) with MRM transitions (m/z 165.98 → 87.0) is recommended. Calibration curves (1–100 ppm) ensure accuracy .
Q. How can the hydroxyl group in this compound be selectively functionalized without affecting the bromoethyl moiety?
- Methodological Answer : Protect the hydroxyl group as a silyl ether (e.g., TBSCl, imidazole, DMF) prior to bromoethyl reactions. Deprotection (TBAF in THF) regenerates the hydroxyl group with >90% efficiency. Alternative strategies include Mitsunobu reactions (DEAD, Ph₃P) to convert the hydroxyl to ethers or esters while preserving the C-Br bond .
Q. What mechanistic insights explain contradictions in reported reaction outcomes involving this compound?
- Methodological Answer : Discrepancies often stem from solvent polarity and base strength. For instance, in SN2 reactions, polar aprotic solvents (DMSO) favor bromide displacement, while protic solvents (MeOH) may promote elimination. Kinetic studies (GC-MS monitoring) and isotopic labeling (O in hydroxyl group) can differentiate between competing pathways .
Safety and Handling
Q. What PPE and engineering controls are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
